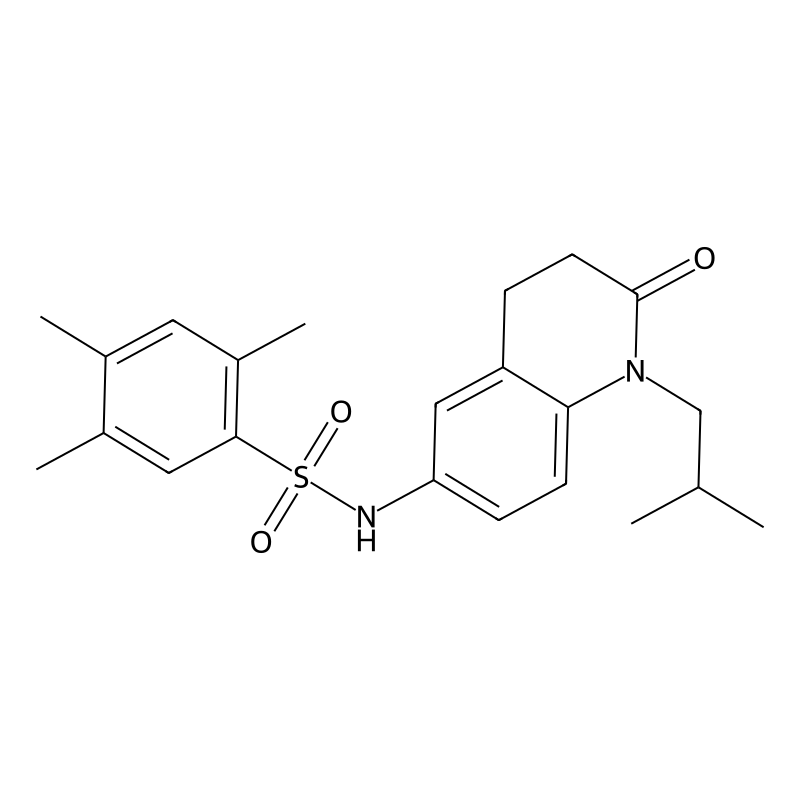

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Enzyme Inhibition

IBTMS has been identified as a potential inhibitor of certain enzymes, such as Bruton's tyrosine kinase (BTK) []. BTK plays a crucial role in various cellular processes, including immune cell activation and proliferation. Inhibiting BTK activity has shown promise in the treatment of autoimmune diseases and cancers [, ]. Studies suggest that IBTMS may bind to the BTK active site, thereby hindering its enzymatic function []. However, further research is needed to fully understand the efficacy and selectivity of IBTMS as a BTK inhibitor.

Antibacterial Activity

IBTMS has also exhibited antibacterial properties against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) []. MRSA is a major healthcare concern due to its resistance to multiple antibiotics. Studies have shown that IBTMS can disrupt bacterial membrane integrity, leading to cell death []. However, the exact mechanisms underlying its antibacterial activity and its effectiveness against other bacterial strains require further investigation.

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a tetrahydroquinoline core and a sulfonamide group. The compound's full IUPAC name reflects its intricate structure, which includes an isobutyl group and a trimethyl-substituted benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.

- Oxidation: It can be oxidized to yield quinoline derivatives with varying oxidation states.

- Reduction: Reduction reactions can alter functional groups, leading to different tetrahydroquinoline derivatives.

- Substitution: The sulfonamide group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol, often using catalysts to enhance yields.

The synthesis of this compound typically involves multiple steps:

- Preparation of the Tetrahydroquinoline Core: This is achieved through cyclization reactions starting from appropriate precursors.

- Functional Group Modifications: After forming the core structure, further modifications introduce the desired functional groups.

- Final Sulfonation: The last step involves sulfonation using 2,4,5-trimethylbenzenesulfonyl chloride under controlled conditions.

Industrial methods may optimize these steps for higher yields and purity using advanced purification techniques and catalysts .

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases.

- Research: In studies exploring enzyme inhibition or receptor modulation.

- Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.

The unique combination of functional groups may also allow for specific interactions that could be harnessed in therapeutic contexts .

Interaction studies are crucial for understanding the biological implications of this compound. Research indicates that compounds with similar structures often interact with enzymes involved in metabolic pathways or signaling cascades. Investigating these interactions can reveal insights into potential therapeutic effects and mechanisms of action. Specific studies on this compound's interactions are still needed to fully elucidate its biological profile .

Several compounds share structural similarities with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide:

| Compound Name | Key Features |

|---|---|

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide | Contains methoxy groups; potential for different biological activity. |

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | Features a pivaloyl group; may affect solubility and reactivity. |

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide | Similar sulfonamide structure but different substitution pattern. |

Uniqueness

What distinguishes N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide from these similar compounds is its specific combination of functional groups that confer unique chemical properties and biological activities. This uniqueness makes it a valuable candidate for further research and application in medicinal chemistry and related fields .